
2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate is a chemical compound with a unique structure that combines an ethoxycarbonyl group, a prop-2-en-1-yl group, and a 5-chloropentanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate typically involves the esterification of 5-chloropentanoic acid with 2-(ethoxycarbonyl)prop-2-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 5-chloropentanoate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate involves its interaction with various molecular targets and pathways. The compound can act as a precursor in the synthesis of bioactive molecules, where it undergoes chemical transformations to form active intermediates. These intermediates can then interact with biological targets, such as enzymes or receptors, to exert their effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Ethoxycarbonyl)prop-2-yl dithiobenzoate: Used in reversible addition–fragmentation chain transfer (RAFT) polymerization.
2-Cyanoprop-2-yl dithiobenzoate: Another RAFT agent with similar applications in polymer chemistry.
Uniqueness
2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry and materials science.
Propiedades
Número CAS |
863226-15-7 |
|---|---|
Fórmula molecular |
C11H17ClO4 |
Peso molecular |
248.70 g/mol |
Nombre IUPAC |
2-ethoxycarbonylprop-2-enyl 5-chloropentanoate |
InChI |
InChI=1S/C11H17ClO4/c1-3-15-11(14)9(2)8-16-10(13)6-4-5-7-12/h2-8H2,1H3 |
Clave InChI |
MFKFGAMFHWIORF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C)COC(=O)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


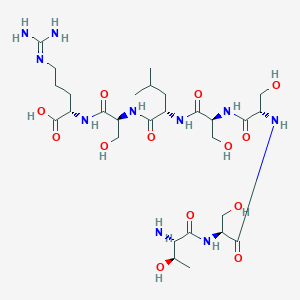
![2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one](/img/structure/B12525360.png)
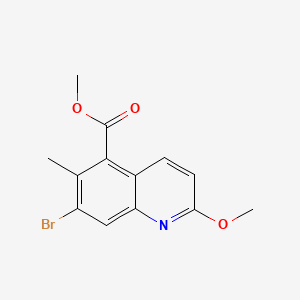
![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)
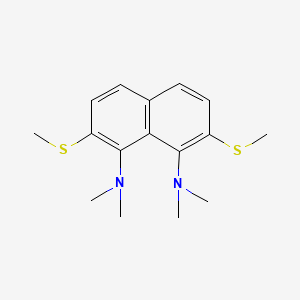
![6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one](/img/structure/B12525375.png)

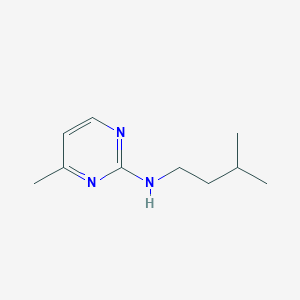
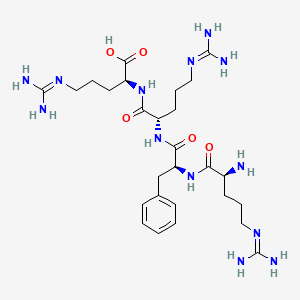


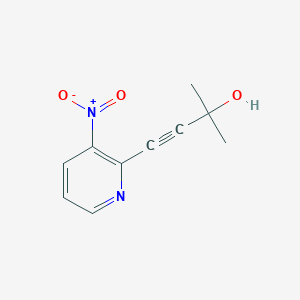

![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)
